molecular formula C20H20ClNO6 B12449072 methyl 2-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B12449072
M. Wt: 405.8 g/mol
InChI Key: QKGUGZOIIZVBPM-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles and chromene derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzodioxole derivatives with chromene precursors under acidic or basic conditions.

    Amination: Introducing the amino group through nucleophilic substitution or reductive amination.

    Esterification: Forming the ester group via reaction with methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms (such as chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Other chromene-based compounds with similar structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

Uniqueness

METHYL 2-AMINO-4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20ClNO6

Molecular Weight

405.8 g/mol

IUPAC Name

methyl 2-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C20H20ClNO6/c1-20(2)6-11(23)16-14(7-20)28-18(22)17(19(24)25-3)15(16)9-4-12-13(5-10(9)21)27-8-26-12/h4-5,15H,6-8,22H2,1-3H3

InChI Key

QKGUGZOIIZVBPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC4=C(C=C3Cl)OCO4)C(=O)C1)C

Origin of Product

United States

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